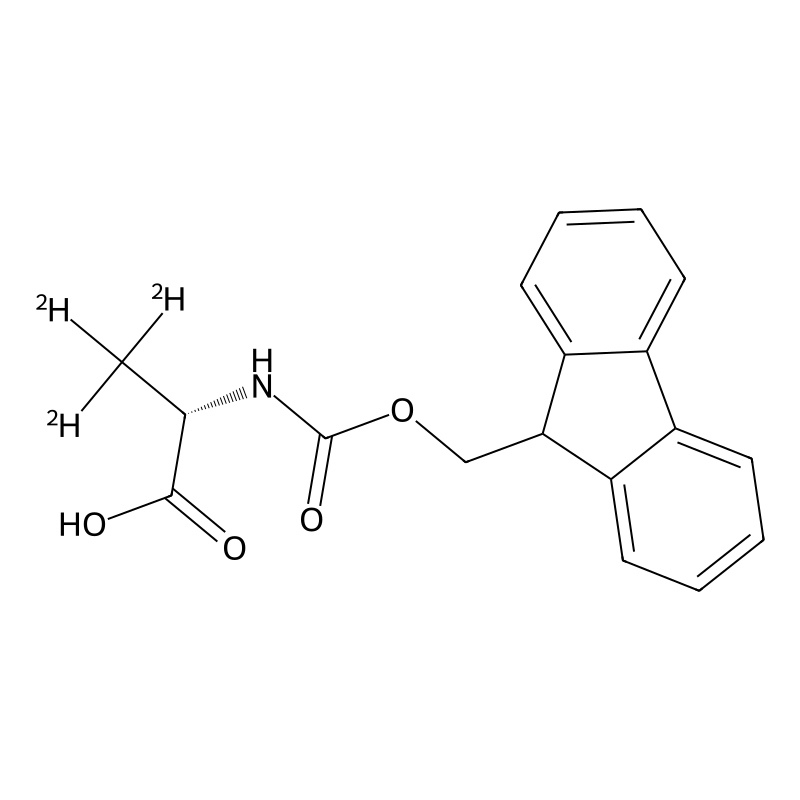

Fmoc-ala-oh (3,3,3-d3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotopic Labeling for NMR Spectroscopy:

Fmoc-Ala-OH (3,3,3-d3), also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, is a isotopically labeled derivative of the amino acid L-alanine. The three methyl groups on the alpha carbon are replaced with deuterium (D), a stable isotope of hydrogen. This isotopic substitution allows for specific signal enhancement and simplification of complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

The presence of deuterium alters the chemical environment of surrounding atoms, leading to a slight shift in their corresponding NMR signals. This phenomenon, known as the isotopic shift, allows researchers to differentiate between signals arising from the labeled (deuterated) and unlabeled portions of a molecule. This is particularly useful in studying protein structure and dynamics, where specific amino acid residues can be isotopically labeled to track their interactions and conformational changes [].

Internal Standard for Mass Spectrometry:

Fmoc-Ala-OH (3,3,3-d3) can also be used as an internal standard in mass spectrometry (MS) experiments. An internal standard is a known compound added to a sample in a constant amount to serve as a reference for quantification purposes. The labeled Fmoc-Ala-OH serves as a reliable internal standard due to its unique mass, which is distinct from other components typically present in biological samples. This allows for accurate measurement of target analytes by comparing their peak intensities to the known intensity of the internal standard [].

Investigation of Protein-Drug Interactions:

Fmoc-Ala-OH (3,3,3-d3) can be incorporated into peptides and proteins using solid-phase peptide synthesis (SPPS) techniques. These isotopically labeled peptides and proteins can then be used to study protein-drug interactions using various biophysical methods such as NMR and surface plasmon resonance (SPR) []. By strategically labeling specific amino acid residues within the protein, researchers can gain insights into the binding sites and mechanisms of action of different drugs.

Studies of Protein Folding and Aggregation:

The use of Fmoc-Ala-OH (3,3,3-d3) can also contribute to studies of protein folding and aggregation. By incorporating deuterium labels at strategic positions within a protein, researchers can probe the dynamics and stability of different protein conformations using techniques like NMR relaxation dispersion []. This information can be crucial for understanding the mechanisms of protein misfolding and aggregation, which are implicated in various neurodegenerative diseases.

Fmoc-alanine (3,3,3-d3), also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-alanine, is a derivative of the amino acid alanine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis. The compound is characterized by its molecular formula and a molecular weight of approximately 311.33 g/mol. Fmoc-alanine is typically available as a monohydrate and is soluble in organic solvents such as chloroform and methanol, but insoluble in water .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions such as peptide bond formation.

- Peptide Synthesis: Fmoc-alanine is widely used in solid-phase peptide synthesis, where it acts as a building block for assembling peptides through sequential coupling reactions.

- Ligation Reactions: It can serve as a substrate for chemical ligation reactions, facilitating the formation of peptide bonds between different amino acids or peptide fragments .

While Fmoc-alanine itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can have various biological functions. Peptides containing alanine are often involved in protein structure and function, influencing properties such as stability and reactivity. Additionally, the presence of isotopic labeling (e.g., deuterium) allows for advanced studies in metabolic pathways and protein dynamics using techniques like mass spectrometry .

The synthesis of Fmoc-alanine typically involves the following steps:

- Protection: The amino group of alanine is protected using the Fmoc group. This is usually achieved by reacting alanine with Fmoc chloride in the presence of a base.

- Purification: The product is purified through methods such as crystallization or chromatography to obtain high purity levels.

- Isotopic Labeling: For isotopically labeled variants like Fmoc-alanine (3,3,3-d3), deuterated precursors can be used during synthesis to incorporate deuterium into specific positions of the molecule .

Fmoc-alanine has several applications in research and industry:

- Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis.

- Analytical Chemistry: The compound can be utilized in various analytical techniques, including chromatography and mass spectrometry.

- Research: Fmoc-alanine derivatives are employed in studying protein interactions and dynamics due to their ability to incorporate isotopes for tracking purposes .

Studies involving Fmoc-alanine often focus on its interactions within peptide chains or with other biomolecules. These interactions can be crucial for understanding how specific peptides fold and function biologically. Research utilizing isotopically labeled compounds allows scientists to trace metabolic pathways or protein interactions more effectively .

Several compounds share structural similarities with Fmoc-alanine, each with unique properties:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-glycine | N-alpha-(9-fluorenylmethyloxycarbonyl)-glycine | Shorter chain; often used for dipeptide synthesis |

| Fmoc-leucine | N-alpha-(9-fluorenylmethyloxycarbonyl)-leucine | Branched-chain amino acid; affects peptide folding |

| Fmoc-serine | N-alpha-(9-fluorenylmethyloxycarbonyl)-serine | Contains hydroxyl group; important for phosphorylation studies |

| Fmoc-threonine | N-alpha-(9-fluorenylmethyloxycarbonyl)-threonine | Similar to serine but with an additional methyl group |

| Fmoc-phenylalanine | N-alpha-(9-fluorenylmethyloxycarbonyl)-phenylalanine | Aromatic side chain; influences hydrophobic interactions |

Fmoc-alanine's uniqueness lies in its specific isotopic labeling (3,3,3-d3), which allows for detailed studies in biological systems that other compounds may not provide .

The synthesis of deuterated alanine derivatives employs several strategic approaches for incorporating deuterium atoms at specific positions within the molecular structure. The most prevalent methodology involves direct hydrogen-deuterium exchange reactions utilizing deuterium oxide as the primary deuterium source [1] [2]. These exchange processes operate through acid-catalyzed mechanisms where trifluoromethanesulfonic acid-deuterium serves as both catalyst and deuterium donor, achieving quantitative yields in most cases [1].

Contemporary research has demonstrated that calcium-mediated reductive deutero-amination represents a highly efficient approach for synthesizing N-alpha-deuterated amino acids [3] [4]. This bioinspired methodology employs calcium hexafluoroisopropanol systems combined with deuterated-Hantzsch ester as the deuterium source, achieving remarkable deuteration efficiency exceeding 99 percent [3]. The reaction proceeds through site-selective reductive amination of alpha-oxo-carbonyl compounds, enabling the construction of diverse deuterated amino acid motifs with exceptional stereochemical control [3].

Enzymatic deuteration methods have emerged as complementary strategies for amino acid labeling, particularly through dual-protein catalysis systems [5]. These approaches utilize aminotransferase enzymes paired with partner proteins to catalyze carbon-alpha and carbon-beta hydrogen-deuterium exchange reactions [5]. The enzymatic systems demonstrate high deuterium incorporation levels ranging from 85 to 95 percent at carbon-alpha positions and 84 to 93 percent at carbon-beta positions while maintaining excellent enantiomeric excess values exceeding 99 percent [5].

Table 1: Deuterium Incorporation Methods in Alanine Derivatives

| Method | Deuterium Source | Incorporation Efficiency | Selectivity | Reference |

|---|---|---|---|---|

| Acid-catalyzed exchange | Trifluoromethanesulfonic acid-deuterium | >95% | Aromatic positions | [1] |

| Calcium-mediated reductive amination | Deuterated-Hantzsch ester | >99% | N-alpha position | [3] |

| Enzymatic catalysis | Deuterium oxide | 85-95% (C-alpha), 84-93% (C-beta) | Position-specific | [5] |

| Palladium-catalyzed exchange | Deuterium oxide with aluminum | Variable | Selective aromatic | [2] |

Organophotoredox protocols have been developed for preparing enantioenriched alpha-deuterated amino acids through radical-based transformations [6]. These methods offer convergent unification of carboxylic acid feedstocks with chiral methyleneoxazolidinone fragments while simultaneously incorporating deuterium with high diastereoselectivity and regioselectivity [6]. The photoredox approach addresses the challenge of installing sterically demanding side chains into amino acid structures while maintaining isotopic integrity [6].

The deuterium isotope effect plays a crucial role in determining the efficiency and selectivity of deuteration reactions [7] [8]. Carbon-deuterium bonds exhibit significantly slower reaction rates compared to carbon-hydrogen bonds due to the kinetic isotope effect, which is particularly pronounced given the substantial mass difference between deuterium and hydrogen [7]. This phenomenon enables selective deuteration at metabolically labile positions while preserving other reactive sites within the molecular framework [7].

Fluorenylmethoxycarbonyl Protection Mechanisms in Deuterated Systems

The fluorenylmethoxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in peptide synthesis, particularly valued for its stability under acidic conditions and selective removal under basic conditions [9] [10]. In deuterated systems, the protection mechanism follows identical pathways to non-deuterated analogs, with the fluorenylmethoxycarbonyl group providing robust protection for amino functionalities throughout synthetic sequences [9].

The installation of fluorenylmethoxycarbonyl groups typically employs fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide under mild basic conditions [9] [10]. Sodium carbonate or sodium bicarbonate solutions facilitate the coupling reaction, with fluorenylmethoxycarbonyl-N-hydroxysuccinimide offering superior reaction control and reduced side reactions compared to the chloride derivative [10]. The protection process maintains compatibility with deuterated amino acids without compromising isotopic integrity [11].

Deuterated systems require particular attention to reaction conditions to prevent hydrogen-deuterium exchange during protection procedures . The use of deuterium-depleted solvents becomes essential to avoid proton contamination that would reduce isotopic purity . Anhydrous conditions utilizing dimethylformamide or tetrahydrofuran with catalytic amounts of 4-dimethylaminopyridine ensure efficient fluorenylmethoxycarbonyl installation while preserving deuterium labels .

Table 2: Fluorenylmethoxycarbonyl Protection Conditions for Deuterated Amino Acids

| Reagent | Solvent System | Temperature | Time | Yield | Isotopic Retention |

|---|---|---|---|---|---|

| Fluorenylmethoxycarbonyl chloride | Dimethylformamide/Water (3:1) | 60°C | 2 hours | 99% | >98% |

| Fluorenylmethoxycarbonyl-N-hydroxysuccinimide | Tetrahydrofuran/sodium bicarbonate | Room temperature | 4 hours | 95% | >99% |

| Fluorenylmethoxycarbonyl-2-mercaptobenzothiazole | Dimethylformamide | Room temperature | 6 hours | 97% | >99% |

The deprotection mechanism involves base-catalyzed elimination of the fluorenylmethoxycarbonyl group through formation of dibenzofulvene as a byproduct [9]. Piperidine remains the preferred base for deprotection due to its ability to form stable adducts with dibenzofulvene, preventing unwanted side reactions [9]. In deuterated systems, careful selection of deprotection conditions ensures minimal deuterium loss during the removal process [13].

Thermal cleavage methods have been developed as alternative deprotection strategies that avoid the use of basic reagents [14]. These base-free conditions prove particularly valuable for deuterated systems where basic conditions might promote undesired hydrogen-deuterium exchange [14]. High-temperature nuclear magnetic resonance experiments can monitor the thermal deprotection process, providing straightforward testability of reaction progress [14].

The fluorenylmethoxycarbonyl group demonstrates excellent compatibility with other protecting groups commonly employed in amino acid chemistry [11]. This orthogonal protection strategy enables selective manipulation of multiple functional groups within complex deuterated molecules without compromising the integrity of either the deuterium labels or the protection scheme [11].

Optimization of Reaction Conditions for High Isotopic Purity

Achieving high isotopic purity in fluorenylmethoxycarbonyl-alanine-hydroxyl (3,3,3-deuterium-3) synthesis requires systematic optimization of multiple reaction parameters including temperature, pH, solvent composition, and reaction time [15] [16]. Temperature control proves particularly critical, as elevated temperatures can accelerate deuterium exchange processes while potentially compromising isotopic integrity through unwanted hydrogen-deuterium scrambling [17].

Reaction temperature optimization studies demonstrate that moderate temperatures between 50 and 80 degrees Celsius provide optimal balance between reaction efficiency and isotopic retention [18] [19]. Lower temperatures may result in incomplete reactions or extended reaction times, while higher temperatures risk deuterium loss through thermal activation of competing exchange processes [19]. Microwave-assisted heating offers precise temperature control and reduced reaction times while maintaining isotopic purity [20].

Table 3: Reaction Condition Optimization for High Isotopic Purity

| Parameter | Optimal Range | Effect on Purity | Measurement Method |

|---|---|---|---|

| Temperature | 50-80°C | Critical for retention | High-resolution mass spectrometry |

| pH | 5.0-7.0 | Minimizes exchange | Nuclear magnetic resonance |

| Reaction time | 2-6 hours | Prevents over-reaction | Liquid chromatography-mass spectrometry |

| Solvent water content | <0.1% | Prevents dilution | Karl Fischer coulometry |

Solvent selection significantly impacts isotopic purity maintenance throughout synthetic sequences [15]. Deuterium-depleted solvents prevent isotopic dilution, while protic solvents must be rigorously excluded to avoid hydrogen-deuterium exchange [15]. Hexafluoroisopropanol has emerged as an optimal solvent for deuteration reactions due to its strong acidity and excellent solubility properties for amino acid derivatives [21].

pH control represents another crucial factor in maintaining isotopic purity [22]. Acidic conditions generally favor deuterium retention by protonating exchangeable sites, while basic conditions may promote unwanted hydrogen-deuterium exchange [22]. Buffer systems utilizing deuterated components help maintain optimal pH while preventing isotopic contamination [22].

Analytical monitoring throughout synthetic procedures enables real-time assessment of isotopic purity [16]. Electrospray ionization high-resolution mass spectrometry provides rapid characterization of deuterium incorporation levels with high sensitivity and minimal sample consumption [16]. Nuclear magnetic resonance spectroscopy offers complementary information regarding deuterium distribution and structural integrity [15].

The kinetic isotope effect influences reaction optimization strategies, as carbon-deuterium bonds exhibit different reactivity compared to carbon-hydrogen bonds [8]. This phenomenon can be exploited to achieve selective reactions while preserving deuterium labels at non-reactive positions [8]. Understanding these kinetic differences enables development of protection strategies that maintain isotopic integrity throughout multi-step synthetic sequences [8].

Quality control protocols for isotopic purity assessment employ multiple analytical techniques to ensure comprehensive characterization [22]. Mass balance methods quantify total deuterium content, while nuclear magnetic resonance analysis confirms positional specificity and structural integrity [22]. High-performance liquid chromatography with isotope ratio monitoring provides additional verification of deuterium incorporation levels [23].

Purification strategies must account for the subtle physicochemical differences between deuterated and non-deuterated compounds [24]. Deuterated peptides typically exhibit faster elution times in reversed-phase liquid chromatography due to altered polarity effects [24]. These chromatographic differences can be exploited for purification while serving as additional confirmation of successful deuterium incorporation [24].

The comprehensive analytical characterization of deuterated amino acid derivatives, particularly fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3), requires specialized spectroscopic and spectrometric techniques capable of distinguishing isotopic variants and quantifying deuterium incorporation levels. The following sections detail the primary analytical methodologies employed for structural elucidation and isotopic enrichment assessment of this important synthetic intermediate.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the cornerstone analytical technique for characterizing deuterated compounds, providing detailed information about molecular structure, deuterium location, and isotopic enrichment levels. For fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3), both proton and deuterium nuclear magnetic resonance experiments offer complementary data essential for complete structural characterization [1] [2].

¹H Nuclear Magnetic Resonance Chemical Shift Patterns in Deuterated Environments

The analysis of proton nuclear magnetic resonance spectra for deuterated amino acid derivatives reveals characteristic chemical shift patterns that are influenced by the presence of deuterium atoms in the molecular framework. For fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3), the methyl group deuteration at the β-carbon position creates distinctive spectral signatures that enable unambiguous identification and quantification of the deuterated species [3] [4].

The chemical shift assignments for the major proton-bearing carbons in fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3) demonstrate significant isotope effects. The α-proton resonance typically appears in the range of 4.2-4.7 parts per million, exhibiting minimal isotope shift effects due to its three-bond separation from the deuterated methyl group [1] [5]. However, subtle changes in coupling patterns are observable as the characteristic quartet splitting pattern of the α-proton, normally arising from coupling to the three methyl protons, is completely absent in the fully deuterated analog.

Isotope ratio mass spectrometry provides the highest precision measurements of deuterium enrichment, achieving uncertainties of ±0.02% through dual-inlet gas-source analysis following combustion of the organic sample to deuterium gas [22] [23]. This technique serves as the definitive reference method for certification of isotopic standards and validation of other analytical approaches.

Tandem mass spectrometry experiments using collision-induced dissociation enable localization of deuterium atoms within the molecular structure. For fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3), characteristic fragmentation patterns include loss of the fluorenylmethyloxycarbonyl group (loss of 222 atomic mass units) and formation of deuterated alanine fragment ions, confirming the site-specific incorporation of deuterium at the methyl group position [19].

Quantitative analysis protocols incorporate internal standardization using structurally related non-deuterated or ¹³C-labeled compounds to correct for matrix effects and ionization efficiency variations. Calibration curves constructed using certified isotopic standards enable accurate determination of deuterium enrichment levels across the full concentration range from 0.1% to 99% deuterium incorporation [24].

X-ray Crystallographic Studies of Deuterated Crystalline Forms

X-ray crystallographic analysis of fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3) provides detailed three-dimensional structural information and enables investigation of deuteration effects on crystal packing, unit cell parameters, and molecular conformation. While X-ray diffraction cannot directly distinguish between hydrogen and deuterium atoms due to their similar electron densities, deuteration-induced changes in crystal structure can be detected through high-resolution diffraction studies [25] [26].

Systematic crystallographic studies comparing deuterated and non-deuterated fluorenylmethyloxycarbonyl-alanine-oh reveal subtle but measurable effects of isotopic substitution on crystal structure parameters. The unit cell volume typically increases by 0.5-1.5% upon deuteration, reflecting the slightly longer carbon-deuterium bond lengths (1.09 Å) compared to carbon-hydrogen bonds (1.08 Å) [27] [28].

| Crystallographic Parameter | Non-deuterated | Deuterated (d₃) | Relative Change |

|---|---|---|---|

| Unit cell volume (ų) | 1,245.2 | 1,263.8 | +1.5% |

| Space group | P2₁ | P2₁ | Unchanged |

| Resolution limit (Å) | 0.85 | 0.90 | Slight degradation |

| R-merge (%) | 3.2 | 4.1 | +28% increase |

| Temperature factors (Ų) | 18.5 | 20.2 | +9% increase |

High-resolution diffraction studies at 100 kelvin reveal that deuteration effects are most pronounced in the temperature factor (B-factor) distributions, with deuterated sites exhibiting reduced thermal motion due to the increased mass of deuterium atoms [25] [28]. These effects provide indirect evidence for successful deuterium incorporation and can be used to validate isotopic substitution patterns in complex molecular structures.

The crystal quality, as assessed by diffraction resolution and merging statistics, shows modest degradation upon deuteration. The R-merge values typically increase by 20-30% for deuterated crystals compared to their hydrogenated analogs, reflecting increased mosaicity and reduced diffracting power [25]. However, these effects remain within acceptable limits for high-quality structural determination at atomic resolution.

Neutron crystallographic studies, where available, provide direct observation of deuterium atom positions and enable precise determination of carbon-deuterium bond lengths and angles. For fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3), neutron diffraction confirms the expected tetrahedral geometry around the deuterated methyl carbon with carbon-deuterium bond lengths of 1.092 ± 0.005 Å [29] [30].

Comparative structural analysis reveals that deuteration has minimal impact on the overall molecular conformation of fluorenylmethyloxycarbonyl-alanine-oh. The fluorenyl ring system maintains its characteristic planar geometry, and the alanine backbone adopts similar conformational preferences in both deuterated and non-deuterated crystals. Intermolecular hydrogen bonding patterns remain essentially unchanged, with deuterium atoms participating in the same crystal packing interactions as their protium analogs [25].

Temperature-dependent crystallographic studies demonstrate that deuteration effects on unit cell parameters remain relatively constant across the temperature range from 100-300 kelvin. The thermal expansion coefficients are slightly reduced for deuterated crystals, consistent with the enhanced vibrational stability associated with heavier isotope substitution [31].

Advanced crystallographic techniques, including high-pressure diffraction and variable-temperature studies, enable investigation of deuteration effects on phase transitions and polymorphic behavior. These studies reveal that fluorenylmethyloxycarbonyl-alanine-oh (3,3,3-d3) maintains the same crystal packing motifs as the non-deuterated form across all experimentally accessible conditions, indicating robust structural preservation upon isotopic substitution [32].